Canthaxanthin

Description

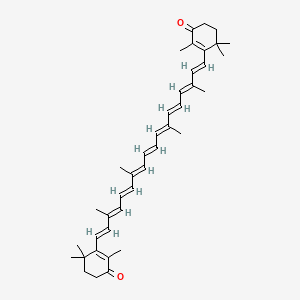

Structure

3D Structure

Properties

IUPAC Name |

2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSDTBUPSURDBL-DKLMTRRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)CCC2(C)C)C)\C)\C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O2 | |

| Record name | CANTHAXANTHIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022727 | |

| Record name | Canthaxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deep violet crystals or crystalline powder, Solid | |

| Record name | CANTHAXANTHIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Canthaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

717.00 °C. @ 760.00 mm Hg | |

| Record name | Canthaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

514-78-3 | |

| Record name | Canthaxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Canthaxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canthaxanthin (trans) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Canthaxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Canthaxanthin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANTHAXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C3C6403MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Canthaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Blueprint for Bacterial Canthaxanthin Production: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the canthaxanthin biosynthesis pathway in bacteria. It is designed to serve as a comprehensive resource for researchers actively engaged in the fields of metabolic engineering, synthetic biology, and drug development. This document details the core genetic and enzymatic components of the pathway, presents quantitative data on production capabilities, outlines detailed experimental protocols, and visualizes key processes for enhanced understanding.

The Core this compound Biosynthesis Pathway in Bacteria

This compound, a keto-carotenoid with significant antioxidant properties, is synthesized in some bacteria from the central metabolite acetyl-CoA through the isoprenoid pathway. The biosynthesis of the C40 carotenoid backbone is a conserved process, with the subsequent conversion to this compound being the key differentiating step.

The synthesis begins with the production of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the methylerythritol 4-phosphate (MEP) pathway in most bacteria. These precursors are then sequentially condensed to form the C40 hydrocarbon, phytoene (B131915). A series of desaturation and cyclization reactions ensue, culminating in the formation of β-carotene. The final and defining steps in this compound biosynthesis involve the ketolation of β-carotene.

The key enzymes and their corresponding genes in the bacterial this compound biosynthesis pathway are:

-

Geranylgeranyl pyrophosphate (GGPP) synthase (CrtE): Catalyzes the formation of the C20 compound GGPP from farnesyl pyrophosphate (FPP) and IPP.

-

Phytoene synthase (CrtB): Mediates the head-to-head condensation of two GGPP molecules to form the first C40 carotenoid, phytoene.

-

Phytoene desaturase (CrtI): Introduces a series of double bonds into phytoene to produce lycopene (B16060).

-

Lycopene β-cyclase (CrtY): Catalyzes the formation of two β-rings at the ends of the linear lycopene molecule, resulting in β-carotene.

-

β-carotene ketolase (CrtW or Bkt): This is the crucial enzyme that converts β-carotene to this compound. It introduces keto groups at the 4 and 4' positions of the β-ionone rings. This conversion proceeds through the intermediate, echinenone.

The genetic basis for this pathway often involves a gene cluster, where the crt genes are located in close proximity, sometimes forming an operon, which facilitates their coordinated expression.

Quantitative Data on Bacterial this compound Production

The production of this compound varies significantly among native producers and can be substantially enhanced through metabolic engineering in heterologous hosts like Escherichia coli. The following tables summarize quantitative data from various studies.

Table 1: this compound Production in Native Bacterial Strains

| Bacterial Strain | This compound Yield (mg/g DCW) | This compound Titer (mg/L) | Reference |

| Bradyrhizobium sp. strain ORS278 | 1.43 | - | |

| Dietzia natronolimnaea HS-1 | - | 4.99 | |

| Extremely halophilic bacterium strain TM | 0.70 | - | |

| Paracoccus carotinifaciens VTP20181 | 14.95 (mg/g extract) | - | |

| Paracoccus bogoriensis PH1 | - | 0.84 |

Table 2: this compound and Precursor/Derivative Production in Engineered E. coli

| Engineered Strain Strategy | Product | Yield (mg/g DCW) | Titer (mg/L) | Reference |

| Co-expression of crtZ and crtW | Astaxanthin | 7.4 | - | |

| Overexpression of crtW from Brevundimonas sp. SD212 | Astaxanthin | 2.7 | - | |

| Co-utilizing CrtZ with different substrate preferences | Astaxanthin | 6.17 | 26 | |

| Morphology and oxidative stress engineering | Astaxanthin | 11.92 | - | |

| Fed-batch fermentation with engineered E. coli | Astaxanthin | 9.21 | 311.20 | |

| Fusion protein and optimized culture conditions | Astaxanthin | 5.38 | 332.23 | |

| Overexpression of ispD and ispF genes | Astaxanthin | 7.12 | 432.82 |

Note: Data for astaxanthin, a direct derivative of this compound, is included to demonstrate the potential of engineered pathways originating from β-carotene.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study and engineering of this compound biosynthesis in bacteria.

Cloning of Carotenoid Biosynthesis Genes

The following is a general protocol for cloning a bacterial carotenoid gene cluster, such as the crt operon, into an expression vector for subsequent transformation into a non-carotenogenic host like E. coli.

1. Genomic DNA Extraction:

- Culture the source bacterium (e.g., Bradyrhizobium sp. ORS278) to the late logarithmic phase.

- Harvest the cells by centrifugation.

- Extract genomic DNA using a commercial kit or standard phenol-chloroform extraction method.

2. PCR Amplification of the Gene Cluster:

- Design primers flanking the entire crt gene cluster. Incorporate restriction sites at the 5' ends of the primers that are compatible with the multiple cloning site of the chosen expression vector (e.g., pUC19, pACYC184).

- Perform high-fidelity PCR to amplify the gene cluster from the genomic DNA.

- Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the correct size.

3. Vector and Insert Preparation:

- Purify the PCR product using a gel extraction kit.

- Perform a restriction digest on both the purified PCR product and the expression vector using the selected restriction enzymes.

- Purify the digested vector and insert. To prevent vector self-ligation, the digested vector can be treated with alkaline phosphatase.

4. Ligation:

- Set up a ligation reaction with the digested vector, insert, and T4 DNA ligase.

- Incubate at the optimal temperature and time for the ligase.

5. Transformation:

- Transform competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression) with the ligation mixture via heat shock or electroporation.

- Plate the transformed cells on selective agar (B569324) plates (e.g., LB agar with the appropriate antibiotic).

- Incubate overnight at 37°C.

6. Screening and Verification:

- Screen colonies for the presence of the insert by colony PCR or restriction digestion of plasmid DNA isolated from overnight cultures.

- Verify the sequence of the cloned insert by Sanger sequencing.

Extraction and Quantification of this compound

This protocol details the extraction of this compound from bacterial cultures and its quantification using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

- Harvest a known volume of bacterial culture by centrifugation.

- Wash the cell pellet with distilled water and centrifuge again.

- Determine the dry cell weight (DCW) by drying a parallel sample at 60-80°C to a constant weight.

2. Extraction:

- Resuspend the cell pellet in a suitable solvent. Acetone is commonly used for initial extraction.

- Disrupt the cells to release the intracellular carotenoids. This can be achieved by sonication, bead beating, or homogenization.

- Centrifuge the mixture to pellet the cell debris.

- Collect the supernatant containing the carotenoids.

- Repeat the extraction process with fresh solvent until the cell pellet is colorless.

- Pool the supernatants.

3. Phase Separation and Concentration:

- For purification and concentration, the carotenoids can be partitioned into a non-polar solvent like petroleum ether or a mixture of hexane (B92381) and methanol (B129727).

- Evaporate the solvent to dryness under a stream of nitrogen.

- Resuspend the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., a mixture of methanol and methyl tert-butyl ether).

4. HPLC Analysis:

- Column: A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers.

- Mobile Phase: A gradient of solvents is typically used. A common system involves a mixture of methanol, methyl tert-butyl ether (MTBE), and water.

- Detection: Use a photodiode array (PDA) or UV-Vis detector set to the maximum absorbance wavelength of this compound (around 470-480 nm).

- Quantification: Create a standard curve using a pure this compound standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the this compound biosynthesis pathway and a typical experimental workflow for the metabolic engineering of this compound production in E. coli.

Conclusion

The bacterial biosynthesis of this compound presents a promising and sustainable alternative to chemical synthesis. A thorough understanding of the underlying genetic and enzymatic machinery is paramount for the successful engineering of high-yield production strains. This guide provides the foundational knowledge, quantitative benchmarks, and detailed protocols necessary to advance research and development in this exciting field. The continued exploration of novel enzymes and the application of synthetic biology principles will undoubtedly unlock the full potential of bacteria as robust cell factories for this compound and other valuable carotenoids.

A Technical Guide to Canthaxanthin from Fungal and Algal Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural production of canthaxanthin, a high-value ketocarotenoid, from fungal and algal sources. This compound is of significant commercial interest due to its potent antioxidant properties and applications in the pharmaceutical, nutraceutical, cosmetic, and animal feed industries.[1][2] Growing concerns over synthetic production methods have spurred research into sustainable and natural sources.[3] This document details the primary microbial producers, biosynthesis, extraction protocols, and quantitative data to support research and development efforts.

Natural Sources and Production of this compound

This compound is an orange-red keto-carotenoid (C₄₀H₅₂O₂) naturally synthesized by a variety of microorganisms.[4] Unlike plants, where carotenoid production is essential, in many microbes like fungi, it is a secondary metabolic process.[5] Nevertheless, certain fungal and algal species have been identified as potent producers.

Fungal Sources

The initial discovery and isolation of this compound were from the edible mushroom Cantharellus cinnabarinus.[1] While several fungal species produce carotenoids, natural this compound production is primarily associated with the Cantharellus genus.[5] Most other fungi synthesize precursors like β-carotene or other xanthophylls.[6] However, metabolic engineering has successfully been used to produce this compound in non-carotenogenic fungi like Yarrowia lipolytica and to enhance yields in species like Mucor circinelloides.[4][5]

Algal Sources

Several species of green microalgae are recognized as significant natural sources of this compound. It is often produced as a secondary carotenoid under stress conditions, such as nitrogen starvation or high light, at the end of the growth phase.[4][7] Key producers include species from the genera Chlorella (notably C. zofingiensis and C. saccharophila), Coelastrella, and Haematococcus pluvialis, which is more famous for its astaxanthin (B1665798) production but also synthesizes this compound as an intermediate.[3][4][8]

Quantitative Data: this compound Yields

The following tables summarize the this compound content reported in various fungal and algal species from scientific literature. These values can vary significantly based on the strain, cultivation conditions, and analytical methods used.

Table 1: this compound Content in Select Microalgae Species

| Microalgae Species | This compound Content (mg/g dry weight) | Cultivation Conditions / Notes | Reference(s) |

| Chlorella saccharophila UTEX247 | 0.59 | Two-stage cultivation with nitrogen starvation | [3] |

| Coelastrella sp. | 0.50 | - | [8] |

| Chlorella emersonii | 0.48 | - | [8] |

| Dactylococcus dissociatus | 1.78 | Overproducer strain | [8] |

| Coelastrella reticulata | 1.5 - 2.0 | Phototrophic conditions, "red phase" | [8] |

Table 2: this compound Content in Fungal Sources

| Fungal Species | This compound Content (µg/g dry weight) | Notes | Reference(s) |

| Cantharellus species | 100 - 200 | General range for specific carotenoids in fungi | [6] |

| Mucor circinelloides | Not specified | This compound produced via genetic modification | [5] |

Note: Data on naturally occurring this compound in fungi is less quantified in literature compared to algae, with more focus on β-carotene or engineered strains.

This compound Biosynthesis Pathway

This compound is synthesized from the precursor β-carotene. The key enzymatic step is the introduction of keto groups at the C4 and C4' positions on the β-ionone rings. This reaction is catalyzed by the enzyme β-carotene ketolase (also known as β-C-4 oxygenase).[1][4] In algae, this enzyme is often designated as BKT, while in bacteria, it is referred to as CrtW.[1] The process occurs in two sequential steps, with echinenone (B51690) formed as an intermediate.[1] this compound itself can be a precursor for another valuable carotenoid, astaxanthin, through the action of a β-carotene hydroxylase.[1][9]

Experimental Protocols

This section outlines generalized methodologies for the extraction, purification, and quantification of this compound from microbial biomass.

Protocol 1: Extraction and Saponification

This protocol is a common starting point for isolating this compound from dried microalgal biomass. Saponification is used to hydrolyze chlorophylls (B1240455) and lipids, simplifying subsequent purification steps.

Objective: To extract crude this compound from microbial biomass.

Materials:

-

Lyophilized (freeze-dried) microbial biomass

-

Organic solvents (e.g., n-hexane, ethanol)[10]

-

Potassium hydroxide (B78521) (KOH) solution (for saponification)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

Methodology:

-

Cell Disruption (Optional but Recommended): For robust microalgae, use bead beating, high-pressure homogenization, or ultrasonication to disrupt cell walls and improve extraction efficiency.

-

Solvent Extraction:

-

Suspend a known quantity of dry biomass (e.g., 5 g) in an excess of acetone (e.g., 25 mL).

-

Agitate vigorously for 15-30 minutes at room temperature, protected from light.

-

Separate the biomass by centrifugation or vacuum filtration through a Buchner funnel.

-

Repeat the extraction with fresh solvent on the biomass pellet until the pellet is colorless (typically 2-3 times).

-

Pool the solvent supernatants. This is the crude pigment extract.

-

-

Saponification (adapted from[10]):

-

To the crude extract, add an equal volume of 10% (w/v) methanolic KOH.

-

Incubate the mixture in the dark at room temperature for 4-6 hours (or overnight) to hydrolyze lipids and chlorophyll.

-

-

Phase Separation:

-

Transfer the saponified mixture to a separatory funnel.

-

Add n-hexane and distilled water to create a two-phase system. The carotenoids will partition into the upper n-hexane layer.[10]

-

Wash the hexane (B92381) phase several times with distilled water to remove residual KOH and methanol.

-

Collect the upper n-hexane phase containing the carotenoids.

-

-

Drying and Concentration:

-

Dry the n-hexane phase by passing it through a column of anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator under reduced pressure at a low temperature (<40°C).

-

The resulting residue is the crude, saponified this compound extract. Store it under nitrogen or argon at -20°C.

-

Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid chromatography technique for purifying target compounds from crude extracts without a solid stationary phase.

Objective: To obtain high-purity this compound from a crude extract.

Methodology (based on Li et al., 2006[10][11]):

-

HSCCC System Preparation:

-

Prepare a two-phase solvent system. A system composed of n-hexane-ethanol-water (10:9:1, v/v/v) has been shown to be effective.[10]

-

Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

-

Degas both the upper (stationary) and lower (mobile) phases before use.

-

-

Equilibration:

-

Fill the entire HSCCC column with the stationary phase (upper phase).

-

Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 1.5-2.0 mL/min) while the column is rotating at high speed (e.g., 800-900 rpm).

-

Continue until hydrodynamic equilibrium is reached, indicated by the mobile phase emerging from the column outlet.

-

-

Sample Injection:

-

Dissolve a known amount of the crude extract (e.g., 150 mg) in a small volume of the biphasic solvent mixture.[11]

-

Inject the sample into the column through the sample loop.

-

-

Elution and Fraction Collection:

-

Continue pumping the mobile phase.

-

Monitor the effluent using a UV-Vis detector at the appropriate wavelength for this compound (around 470 nm).

-

Collect fractions as the this compound peak elutes.

-

-

Analysis and Recovery:

-

Analyze the purity of the collected fractions using HPLC (see Protocol 3).

-

Pool the high-purity fractions and evaporate the solvent to obtain purified this compound. A purity of 98.7% with 92.3% recovery has been reported using this method.[10]

-

Protocol 3: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for identifying and quantifying this compound.

Objective: To determine the concentration of this compound in an extract.

Methodology (general procedure):

-

Sample Preparation: Dissolve the purified or crude extract in a suitable mobile phase solvent and filter through a 0.22 µm syringe filter.[12]

-

Instrumentation:

-

HPLC System: Equipped with a C18 reversed-phase column.

-

Detector: Photodiode Array (PDA) or UV-Vis detector set to ~470 nm.

-

Mobile Phase: An isocratic or gradient system of solvents like methanol, acetonitrile, and water is common.

-

-

Calibration:

-

Prepare a series of standard solutions of known concentrations using a certified this compound reference standard (e.g., 1, 5, 10, 20, 30 µg/mL).[13]

-

Inject each standard to generate a calibration curve of peak area versus concentration.

-

-

Analysis:

-

Inject the prepared sample.

-

Identify the this compound peak by comparing its retention time and spectral data with the reference standard.

-

Quantify the this compound concentration in the sample by interpolating its peak area on the calibration curve.

-

Experimental and Purification Workflow

The overall process from biomass to purified this compound involves several key stages. The following diagram illustrates a typical workflow.

Conclusion and Future Perspectives

Fungi and especially microalgae represent promising natural sources for this compound production, offering a sustainable alternative to chemical synthesis.[4] Species like Chlorella zofingiensis and Coelastrella have demonstrated significant potential.[4][8] Future research should focus on bioprocess optimization, including the development of two-stage cultivation strategies and the use of genetic engineering to enhance yields in robust microbial chassis.[3] Advances in green extraction and purification technologies will be crucial for developing commercially viable and environmentally friendly production platforms for this valuable carotenoid.

References

- 1. This compound, a Red-Hot Carotenoid: Applications, Synthesis, and Biosynthetic Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Microbial this compound: an orange-red keto carotenoid with potential pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Carotenoids and Their Biosynthesis in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microalgae Xanthophylls: From Biosynthesis Pathway and Production Techniques to Encapsulation Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and purification of this compound from the microalga Chlorella zofingiensis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of major carotenoids and fatty acid composition of freshwater microalgae - PMC [pmc.ncbi.nlm.nih.gov]

Canthaxanthin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canthaxanthin is a naturally occurring keto-carotenoid pigment belonging to the xanthophyll class.[1][2][3] Widely distributed in nature, it is found in various organisms such as mushrooms, crustaceans, fish, and certain microorganisms.[4][5] Renowned for its vibrant red-orange hue, this compound has found applications as a food and feed additive.[1][5] Beyond its coloring properties, this compound exhibits a range of biological activities, including potent antioxidant and anti-inflammatory effects, which have garnered significant interest within the scientific and pharmaceutical communities.[2][6][7] This technical guide provides an in-depth overview of the chemical structure and diverse properties of this compound, with a focus on data relevant to researchers and professionals in drug development.

Chemical Structure

This compound is a symmetrical molecule characterized by a long polyene chain consisting of conjugated double bonds, which is responsible for its characteristic color.[1] The backbone is flanked by two β-ionone rings, each containing a ketone group at the 4 and 4' positions.[1][3] This structural feature classifies it as a keto-carotenoid.

IUPAC Name: β,β-Carotene-4,4'-dione[1][6]

Molecular Formula: C₄₀H₅₂O₂[4][8]

Molecular Weight: 564.84 g/mol [7][8]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. These properties are summarized in the tables below.

General Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | Violet to reddish-brown crystalline solid | [1][6] |

| Melting Point | ~217 °C (with decomposition) | [6] |

| Absorption Maximum (λmax) in Cyclohexane | 470 nm | [9] |

| Molar Extinction Coefficient (ε) in Petroleum Ether | 124 x 10³ L mol⁻¹ cm⁻¹ at 466 nm | [10] |

| Molar Extinction Coefficient (ε) in Benzene | 118 x 10³ L mol⁻¹ cm⁻¹ at 480 nm | [10] |

| Molar Extinction Coefficient (ε) in Ethanol | 90,000 M⁻¹ cm⁻¹ at 472 nm | [11] |

Solubility of this compound in Various Solvents at Different Temperatures

The solubility of this compound was measured in several pure solvents over a temperature range of 293.15 K to 343.15 K. The mole fraction solubility (x) is presented in the table below. The data indicates that this compound has a higher solubility in chlorinated hydrocarbons like 1,2-dichloroethane (B1671644) and trichloromethane compared to other organic solvents.[12][13]

| Temperature (K) | Methanol (B129727) (10⁵x) | Ethanol (10⁵x) | Acetone (10⁴x) | Ethyl Acetate (10⁴x) | Toluene (10⁴x) | Cyclohexane (10⁵x) | 1,2-Dichloroethane (10³x) | Trichloromethane (10³x) |

| 293.15 | 0.13 | 0.23 | 0.38 | 0.81 | 1.85 | 0.98 | 1.12 | 2.15 |

| 298.15 | 0.16 | 0.28 | 0.47 | 1.02 | 2.24 | 1.21 | 1.35 | 2.58 |

| 303.15 | 0.20 | 0.34 | 0.58 | 1.27 | 2.70 | 1.48 | 1.63 | 3.09 |

| 308.15 | 0.25 | 0.41 | 0.71 | 1.57 | 3.25 | 1.81 | 1.96 | 3.71 |

| 313.15 | 0.31 | 0.50 | 0.87 | 1.94 | 3.90 | 2.21 | 2.36 | 4.45 |

| 318.15 | 0.38 | 0.61 | 1.07 | 2.38 | 4.67 | 2.69 | 2.84 | 5.34 |

| 323.15 | 0.47 | 0.75 | 1.31 | 2.92 | 5.58 | 3.28 | 3.42 | 6.41 |

| 328.15 | 0.58 | 0.92 | 1.61 | 3.58 | 6.66 | 4.00 | 4.11 | 7.70 |

| 333.15 | 0.71 | 1.13 | 1.98 | 4.39 | 7.95 | 4.88 | 4.94 | 9.25 |

| 338.15 | 0.87 | 1.38 | 2.43 | 5.39 | 9.48 | 5.95 | 5.93 | 11.11 |

| 343.15 | 1.07 | 1.70 | 2.98 | 6.62 | 11.31 | 7.26 | 7.12 | 13.33 |

Data adapted from Liu, et al. (2009).[12][13]

Biological Properties and Signaling Pathways

This compound exhibits a range of biological activities that are of significant interest for drug development.

Antioxidant Activity

This compound is a potent antioxidant capable of scavenging free radicals and quenching singlet oxygen.[1][3] Its antioxidant properties are attributed to the extended system of conjugated double bonds in its polyene chain, which can delocalize unpaired electrons.[1] The presence of ketone groups further enhances its radical scavenging ability compared to other carotenoids like β-carotene.[1][2]

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various studies. It can reduce the production of pro-inflammatory mediators.[13][14] While the precise mechanisms are still under investigation, it is suggested that this compound, similar to the closely related astaxanthin (B1665798), may modulate key inflammatory signaling pathways.

Immunomodulatory and Gene Regulatory Properties

In vitro studies suggest that this compound can influence immune function and gene regulation.[1] It has been shown to enhance the proliferation of murine immunocompetent cells and stimulate the release of cytokines such as interleukin-1 alpha and tumor necrosis factor-alpha.[15]

Signaling Pathway Modulation

Gap Junctional Communication: this compound has been shown to stimulate gap junctional intercellular communication (GJIC).[5][16] This is a crucial process for maintaining tissue homeostasis, and its disruption is often associated with carcinogenesis. This compound achieves this by increasing the expression of connexin 43 (Cx43), a key protein component of gap junctions.[5][16] The upregulation of Cx43 leads to the formation of more gap junction channels between cells, thereby enhancing cell-to-cell communication.

Caption: this compound upregulates gap junctional communication.

Proposed Anti-inflammatory Signaling Cascade: Based on studies of the closely related carotenoid astaxanthin, it is proposed that this compound may exert its anti-inflammatory effects by modulating key signaling pathways such as the NF-κB, MAPK, and PI3K/Akt pathways.[1][6][17] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines and enzymes.

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the properties of this compound.

Extraction and Purification of this compound from Microalgae

A common method for obtaining natural this compound is through extraction from microalgae, such as Chlorella zofingiensis.[14][18]

1. Saponification and Extraction:

-

The microalgal biomass is first saponified to break down cell walls and release the carotenoids.

-

The saponified sample is then extracted with a mixture of organic solvents, such as n-hexane, ethanol, and water.[14]

2. Purification by High-Speed Counter-Current Chromatography (HSCCC):

-

The crude extract is subjected to HSCCC for purification.

-

A two-phase solvent system, for example, composed of n-hexane-ethanol-water (e.g., 10:9:1 v/v), is used.[14]

-

This technique allows for the separation and purification of this compound to a high degree of purity (e.g., >98%).[14]

3. HPLC Analysis for Purity Assessment:

-

The purity of the final this compound product is confirmed using High-Performance Liquid Chromatography (HPLC).

-

A C18 column is typically used with a mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and methanol.[19]

Caption: Workflow for this compound extraction and purification.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of a compound.

1. Preparation of DPPH Solution:

-

A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. This solution has a deep violet color.

2. Reaction Mixture:

-

A solution of this compound at various concentrations is mixed with the DPPH solution.

3. Incubation:

-

The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

4. Spectrophotometric Measurement:

-

The absorbance of the solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

5. Calculation of Scavenging Activity:

-

The scavenging activity is calculated as the percentage of DPPH radical inhibition, which is reflected by the decrease in absorbance. A color change from violet to yellow indicates the scavenging of the DPPH radical by this compound.

In Vitro Anti-inflammatory Activity: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

1. Reaction Mixture Preparation:

-

A reaction mixture is prepared containing the test sample of this compound at different concentrations and a solution of bovine serum albumin.

2. Incubation and Heat-Induced Denaturation:

-

The mixture is incubated at a physiological temperature (e.g., 37°C) for a certain period, followed by heating to induce denaturation (e.g., 51°C for 20 minutes).

3. Turbidity Measurement:

-

After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

4. Calculation of Inhibition:

-

The percentage inhibition of protein denaturation is calculated by comparing the turbidity of the test samples with that of a control group. A standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is typically used as a positive control.

Conclusion

This compound is a multifaceted keto-carotenoid with well-defined chemical and physical properties. Its significant biological activities, particularly its antioxidant and anti-inflammatory effects, coupled with its ability to modulate cellular communication, position it as a compound of high interest for further research and development in the pharmaceutical and nutraceutical industries. The methodologies outlined in this guide provide a framework for the consistent and reliable investigation of this compound's properties and potential therapeutic applications.

References

- 1. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Astaxanthin targets PI3K/Akt signaling pathway toward potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Astaxanthin inhibits hallmarks of cancer by targeting the PI3K/NF-κΒ/STAT3 signalling axis in oral squamous cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effekte von Astaxanthin und this compound auf die Zell-Zell-Kommunikation über Gap Junctions [docserv.uni-duesseldorf.de]

- 6. Astaxanthin inhibits NF-κB and Wnt/β-catenin signaling pathways via inactivation of Erk/MAPK and PI3K/Akt to induce intrinsic apoptosis in a hamster model of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. epic.awi.de [epic.awi.de]

- 11. researchgate.net [researchgate.net]

- 12. This compound [chembk.com]

- 13. Antioxidative and anti-inflammatory neuroprotective effects of astaxanthin and this compound in nerve growth factor differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation and purification of this compound from the microalga Chlorella zofingiensis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cyanotech.com [cyanotech.com]

- 16. Induction of gap junctional communication by 4-oxoretinoic acid generated from its precursor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. yadda.icm.edu.pl [yadda.icm.edu.pl]

Canthaxanthin's Antioxidant Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canthaxanthin, a keto-carotenoid pigment, exhibits significant antioxidant properties that are of considerable interest to the scientific and pharmaceutical communities. Its mechanism of action is multifaceted, involving direct quenching of reactive oxygen species, inhibition of lipid peroxidation, and modulation of endogenous antioxidant defense systems. This technical guide provides an in-depth exploration of this compound's core antioxidant mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Direct Radical Scavenging and Quenching Activity

This compound's potent antioxidant activity is intrinsically linked to its molecular structure, which features a conjugated polyene chain. This structure enables the efficient delocalization of electrons, allowing this compound to quench singlet oxygen and scavenge free radicals.

Singlet Oxygen Quenching

Singlet oxygen (¹O₂) is a highly reactive and cytotoxic species generated in biological systems, particularly under conditions of photo-oxidative stress. This compound is an exceptionally efficient quencher of singlet oxygen. The primary mechanism involves the physical transfer of energy from singlet oxygen to the this compound molecule, which then dissipates this energy as heat, returning to its ground state without being chemically altered.

Table 1: Singlet Oxygen Quenching Rate Constants

| Carotenoid | Quenching Rate Constant (k_q_) [M⁻¹s⁻¹] | Experimental System | Reference |

| This compound | ~1.5 x 10¹⁰ | Acetonitrile with methylene (B1212753) blue as sensitizer | [1][2] |

| This compound | Intermediate (relative to lycopene/β-carotene and lutein) | Unilamellar DPPC liposomes | [3] |

| β-Carotene | 2.3 - 2.5 x 10⁹ | Unilamellar DPPC liposomes | [3] |

| Lycopene | 2.3 - 2.5 x 10⁹ | Unilamellar DPPC liposomes | [3] |

| Lutein | 1.1 x 10⁸ | Unilamellar DPPC liposomes | [3] |

Free Radical Scavenging

This compound can also neutralize other reactive oxygen species, such as peroxyl radicals, through electron or hydrogen atom donation. However, its efficacy in scavenging certain radicals, as measured by common in vitro assays like DPPH and ABTS, can be lower compared to other carotenoids.[[“]]

Table 2: In Vitro Radical Scavenging Activity of this compound

| Assay | IC₅₀ (µg/mL) | Positive Control | Positive Control IC₅₀ (µg/mL) | Source Organism for this compound | Reference |

| DPPH | 23.37 ± 1.52 | Ascorbic acid | 22.49 ± 0.43 | Trentepohlia sp. | [5] |

| ABTS | - | - | - | Paracoccus bogoriensis PH1 | [6] |

Note: Specific IC₅₀ values for ABTS were not provided in the referenced diagram.

Inhibition of Lipid Peroxidation

Biological membranes are particularly susceptible to oxidative damage through a process known as lipid peroxidation. This compound has been shown to effectively inhibit lipid peroxidation in various model systems.[7] Its lipophilic nature allows it to integrate into lipid membranes, where it can intercept lipid peroxyl radicals and break the chain reaction of lipid peroxidation.[8]

In studies with murine normal and tumor thymocytes, this compound was found to be a more potent inhibitor of tert-butyl hydroperoxide-induced malondialdehyde formation than β-carotene.[8] Furthermore, in liver homogenates from chicks fed a this compound-supplemented diet, there was a significant decrease in the formation of thiobarbituric acid-reactive substances (TBARS) during ferrous ion-induced peroxidation.[7]

Modulation of Endogenous Antioxidant Enzymes

Beyond its direct scavenging activities, this compound can also bolster the cellular antioxidant defense system by modulating the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Superoxide Dismutase (SOD)

SODs are a class of enzymes that catalyze the dismutation of the superoxide anion (O₂⁻) into molecular oxygen and hydrogen peroxide.

Catalase (CAT)

Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, a crucial step in preventing the formation of more reactive hydroxyl radicals.

Glutathione Peroxidase (GPx)

GPx enzymes catalyze the reduction of hydrogen peroxide and organic hydroperoxides by glutathione, thereby protecting cells from oxidative damage.

Studies in rats fed a high-cholesterol, high-fat diet have shown that this compound supplementation can significantly increase the activities of these enzymes in both erythrocytes and liver tissue.[9]

Table 3: Effect of this compound on Antioxidant Enzyme Activities in Rats

| Enzyme | Tissue | Effect of this compound Supplementation | Reference |

| Catalase (CAT) | Erythrocytes | Significantly greater activity | [9] |

| Superoxide Dismutase (SOD) | Liver | Significantly greater activity | [9] |

| Glutathione Peroxidase (GPx) | Erythrocytes | Significantly greater activity | [9] |

| Glutathione Reductase (GRD) | Liver | Significantly greater activity | [9] |

Interaction with Cellular Signaling Pathways

The antioxidant effects of this compound may also be mediated through its interaction with cellular signaling pathways that regulate the expression of antioxidant and cytoprotective genes.

The Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This leads to the upregulation of a suite of antioxidant and detoxifying enzymes.

While direct evidence for this compound's activation of the Nrf2 pathway is still emerging, it is well-established that other carotenoids, such as astaxanthin, are potent activators of this pathway.[10][11][12] It is hypothesized that carotenoids, including this compound, can modulate the Nrf2 pathway, contributing to their overall antioxidant and cytoprotective effects.[13][14]

References

- 1. Singlet oxygen quenching by thione analogues of this compound, echinenone and rhodoxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant activity of dietary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of beta-carotene and this compound on tert-butyl hydroperoxide-induced lipid peroxidation in murine normal and tumor thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Astaxanthin activates the Nrf2/Keap1/HO-1 pathway to inhibit oxidative stress and ferroptosis, reducing triphenyl phosphate (TPhP)-induced neurodevelopmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchers.mq.edu.au [researchers.mq.edu.au]

- 13. This compound, a Red-Hot Carotenoid: Applications, Synthesis, and Biosynthetic Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Canthaxanthin: A Technical Guide to its Role in Mitigating Photooxidative Damage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photooxidative damage, mediated by excessive exposure to ultraviolet (UV) radiation, is a primary instigator of skin aging and various cutaneous pathologies. This damage is largely orchestrated by reactive oxygen species (ROS), which trigger a cascade of deleterious cellular events, including lipid peroxidation, protein and DNA damage, and the activation of inflammatory signaling pathways. Canthaxanthin, a keto-carotenoid pigment, has demonstrated significant potential in mitigating photooxidative damage through its potent antioxidant properties. This technical guide provides an in-depth analysis of the mechanisms by which this compound confers protection against photooxidative stress, with a focus on its antioxidant activity, modulation of key signaling pathways, and relevant experimental methodologies.

Introduction

This compound (β,β-Carotene-4,4'-dione) is a naturally occurring keto-carotenoid found in various microorganisms, algae, and certain species of fish and birds.[1] Its molecular structure, characterized by a long polyene chain and terminal keto groups, endows it with potent antioxidant capabilities.[2] In the context of dermatology and pharmacology, this compound is of particular interest for its ability to protect against the detrimental effects of UV radiation. This document serves as a comprehensive resource for researchers and drug development professionals, detailing the scientific basis for this compound's photoprotective role.

Mechanisms of Photooxidative Damage Protection

This compound employs a multi-pronged approach to shield cells from photooxidative damage, primarily through its direct antioxidant actions and its ability to modulate cellular signaling pathways that govern the endogenous antioxidant response.

Direct Antioxidant Activity

This compound's primary defense against photooxidative stress lies in its capacity to neutralize harmful reactive oxygen species.

Singlet oxygen (¹O₂) is a highly reactive and damaging ROS generated in the skin upon UVA exposure. This compound is an efficient quencher of singlet oxygen, dissipating its energy and converting it back to the less reactive triplet oxygen state. This process is crucial in preventing ¹O₂-mediated damage to cellular components. The rate constant for singlet oxygen quenching by this compound is significant, positioning it as a potent photoprotective agent.[3][4] In acetonitrile, the quenching constant for this compound is approximately 1.5 x 10¹⁰ M⁻¹s⁻¹.[5]

UV radiation initiates lipid peroxidation in cellular membranes, a destructive chain reaction that compromises membrane integrity and function. This compound can effectively scavenge peroxyl radicals, thereby terminating the lipid peroxidation cascade.[6] Studies have shown that this compound is as effective as α-tocopherol in inhibiting radical-initiated lipid peroxidation in membrane models.[7] Its ability to inhibit the formation of malondialdehyde (MDA), a key byproduct of lipid peroxidation, has been demonstrated in various experimental systems.[8]

Modulation of Cellular Signaling Pathways

Beyond direct ROS scavenging, this compound influences key signaling pathways that are central to the cellular response to oxidative stress.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1).[9] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes.[9] This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[10][11] While direct evidence for this compound's interaction with Keap1 is still emerging, studies on the structurally similar carotenoid, astaxanthin, have shown its ability to activate the Nrf2 pathway, suggesting a likely mechanism for this compound.[12][13] this compound has been observed to augment the expression of HO-1 in human dermal fibroblasts.[14]

The MAPK signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are activated by various cellular stressors, including UVA-induced oxidative stress.[15] Activation of p38 and JNK is particularly associated with inflammatory responses and apoptosis in the context of photooxidative damage.[15] this compound, by reducing the overall oxidative burden, is hypothesized to attenuate the activation of these pro-inflammatory and apoptotic MAPK pathways. Studies on other natural compounds have demonstrated that inhibition of the MAPK pathway is a key mechanism in protecting against photooxidative damage.[16]

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of this compound has been quantified in various studies. The following tables summarize key data points for easy comparison.

Table 1: Singlet Oxygen Quenching Rate Constants of Various Carotenoids

| Carotenoid | Quenching Rate Constant (M⁻¹s⁻¹) | Solvent/System | Reference |

| This compound | ~1.5 x 10¹⁰ | Acetonitrile | [5] |

| This compound | Intermediate (relative to lycopene (B16060) and lutein) | Unilamellar DPPC liposomes | [3] |

| Astaxanthin | Intermediate (relative to lycopene and lutein) | Unilamellar DPPC liposomes | [3] |

| Lycopene | 2.3 - 2.5 x 10⁹ | Unilamellar DPPC liposomes | [3] |

| β-Carotene | 2.3 - 2.5 x 10⁹ | Unilamellar DPPC liposomes | [3] |

| Lutein | 1.1 x 10⁸ | Unilamellar DPPC liposomes | [3] |

Table 2: Effect of this compound on Antioxidant Enzyme Activities

| Enzyme | Effect | Model System | Reference |

| Heme Oxygenase-1 (HO-1) | Augmented expression | Human Dermal Fibroblasts (UVA-irradiated) | [14] |

| Superoxide Dismutase (SOD) | No significant prevention of UVA-induced decline | Human Dermal Fibroblasts (UVA-irradiated) | [14] |

| Catalase (CAT) | No significant prevention of UVA-induced decline | Human Dermal Fibroblasts (UVA-irradiated) | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Singlet Oxygen Quenching Assay

Principle: This assay measures the ability of a compound to quench singlet oxygen, often by monitoring the decay of singlet oxygen phosphorescence or by observing the inhibition of a chemical reaction initiated by singlet oxygen.

Detailed Protocol (based on phosphorescence detection):

-

Sample Preparation: Prepare stock solutions of this compound and a photosensitizer (e.g., Methylene Blue) in a suitable solvent such as acetonitrile.

-

Instrumentation: Utilize a time-resolved near-infrared spectrometer capable of detecting the 1270 nm phosphorescence of singlet oxygen.

-

Procedure: a. Place the this compound solution in a cuvette. b. Excite the photosensitizer with a pulsed laser to generate singlet oxygen. c. Record the time-resolved decay of the 1270 nm phosphorescence signal in the presence and absence of this compound.

-

Data Analysis: The quenching rate constant (kq) is determined from the Stern-Volmer equation: τ₀/τ = 1 + kqτ₀[Q], where τ₀ and τ are the singlet oxygen lifetimes in the absence and presence of the quencher (this compound), respectively, and [Q] is the concentration of this compound.[17]

Lipid Peroxidation Inhibition Assay (TBARS Method)

Principle: This assay quantifies lipid peroxidation by measuring the formation of malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to produce a colored product.

Detailed Protocol:

-

Induction of Lipid Peroxidation: a. Prepare a suspension of liposomes or use a biological sample like rat liver microsomes. b. Incubate the sample with an oxidizing agent (e.g., ferrous ions or AAPH) in the presence and absence of this compound at various concentrations.

-

TBARS Reaction: a. To the incubated samples, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid). b. Heat the mixture at 95°C for a specified time (e.g., 30-60 minutes) to facilitate the reaction between MDA and TBA. c. Cool the samples and centrifuge to pellet any precipitate.

-

Measurement: a. Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage inhibition of lipid peroxidation for each this compound concentration compared to the control (oxidizing agent alone). The IC₅₀ value (the concentration of this compound that inhibits 50% of lipid peroxidation) can be determined from a dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of an antioxidant to prevent the oxidation of a fluorescent probe within cells.

Detailed Protocol:

-

Cell Culture: Seed human dermal fibroblasts (HDF) or other suitable cells in a 96-well microplate and culture until confluent.

-

Loading with Fluorescent Probe: a. Wash the cells with phosphate-buffered saline (PBS). b. Incubate the cells with a solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable probe.

-

Treatment with this compound: a. Remove the DCFH-DA solution and add media containing various concentrations of this compound. Incubate for a period to allow for cellular uptake.

-

Induction of Oxidative Stress: a. Wash the cells to remove extracellular this compound. b. Add a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

-

Fluorescence Measurement: a. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm) over time using a microplate reader.

-

Data Analysis: Calculate the area under the curve (AUC) from the fluorescence kinetics. The CAA value is calculated as the percentage reduction in AUC in the presence of this compound compared to the control.[18][19][20][21][22]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's mechanism in photooxidative damage protection.

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Conclusion

This compound presents a compelling profile as a photoprotective agent, acting through robust antioxidant mechanisms and the modulation of critical cellular defense pathways. Its ability to quench singlet oxygen, inhibit lipid peroxidation, and influence the Nrf2 and MAPK signaling cascades underscores its potential for applications in dermatology and the development of drugs aimed at mitigating photooxidative damage. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further research into the clinical and therapeutic applications of this compound. Future investigations should focus on elucidating the precise molecular interactions of this compound within these signaling pathways to fully harness its photoprotective capabilities.

References

- 1. Transcriptional profiling defines the roles of ERK and p38 kinases in epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural Product-Derived Compounds Targeting Keratinocytes and Molecular Pathways in Psoriasis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cyanotech.com [cyanotech.com]

- 5. Singlet oxygen quenching by thione analogues of this compound, echinenone and rhodoxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Astaxanthin and this compound are potent antioxidants in a membrane model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Fucoxanthin enhances HO-1 and NQO1 expression in murine hepatic BNL CL.2 cells through activation of the Nrf2/ARE system partially by its pro-oxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchers.mq.edu.au [researchers.mq.edu.au]

- 14. Astaxanthin, this compound and beta-carotene differently affect UVA-induced oxidative damage and expression of oxidative stress-responsive enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mitogen-activated protein kinase (p38-, JNK-, ERK-) activation pattern induced by extracellular and intracellular singlet oxygen and UVA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. zen-bio.com [zen-bio.com]

- 21. kamiyabiomedical.com [kamiyabiomedical.com]

- 22. polyphenols-biotech.fr [polyphenols-biotech.fr]

A Technical Guide to the Discovery and Isolation of Canthaxanthin from Cantharellus cinnabarinus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Canthaxanthin, a symmetrical keto-carotenoid with the molecular formula C40H52O2, is a pigment of significant interest due to its potent antioxidant properties and applications in the pharmaceutical, cosmetic, and food industries.[1][2] While commercially produced through chemical synthesis or from various microbial sources, its initial discovery and isolation were from a natural, fungal source: the edible cinnabar-red chanterelle mushroom, Cantharellus cinnabarinus.[1][3] This document provides a comprehensive technical overview of the historical discovery, biosynthesis, experimental protocols for isolation, and physicochemical properties of this compound derived from this mushroom.

Discovery and Historical Context

The first documented isolation of this compound was achieved by Francis T. Haxo in 1950 from the fruit bodies of the edible mushroom Cantharellus cinnabarinus.[1][4] This discovery established a fungal source for this now widely recognized carotenoid. The distinctive bright orange-red hue of the mushroom is attributed to the high concentration of this compound.[3][5] Haxo's work involved classic phytochemical methods of solvent extraction and chromatographic separation to isolate the principal pigment, which he named this compound.

Biosynthesis of this compound in Fungi

In fungi, this compound is not a primary metabolite but a secondary one, synthesized from the common carotenoid precursor, β-carotene. The biosynthesis is a direct and targeted enzymatic process. The key transformation is the addition of a keto group to the 4 and 4' positions on the β-ionone rings of the β-carotene molecule.

This conversion is catalyzed by a single type of enzyme known as β-carotene ketolase (also referred to as β-C-4 oxygenase).[1][6] The pathway proceeds through an intermediate, echinenone (B51690), which has a single keto group. The subsequent ketolation of echinenone yields the final this compound molecule.

Caption: Fungal biosynthesis of this compound from β-carotene.

Experimental Protocols: Isolation and Purification

While the precise protocol used by Haxo in 1950 is not detailed in the available literature, a modern, representative methodology for the extraction and purification of this compound from fungal biomass can be constructed based on established techniques for carotenoid isolation.[7][8][9]

General Workflow

The process involves sample preparation, exhaustive solvent extraction, purification via chromatography, and subsequent analysis.

Caption: Generalized workflow for this compound isolation.

Detailed Methodology

-

Sample Preparation:

-

Freshly harvested C. cinnabarinus fruit bodies are cleaned of debris.

-

The material is dehydrated, preferably via lyophilization (freeze-drying) to preserve pigment integrity, or by air-drying at a low temperature (<40°C) in the dark.

-

The dried fungal material is ground into a fine, homogenous powder to maximize the surface area for extraction.

-

-

Solvent Extraction:

-

The fungal powder is suspended in a suitable organic solvent. A common choice is a mixture of methanol and acetone (e.g., 3:7 v/v).[7] The suspension is agitated vigorously. Mechanical cell disruption (e.g., homogenization with glass beads) can be employed to enhance extraction efficiency.

-

The mixture is centrifuged at high speed (e.g., 5000 x g for 10 minutes) to pellet the solid biomass.

-

The deeply colored supernatant, containing the crude carotenoid extract, is carefully collected.

-

The extraction process is repeated with the pellet until the biomass appears colorless, ensuring exhaustive recovery of the pigments. All supernatants are pooled.

-

-

Purification:

-

Saponification (Optional): To remove contaminating lipids and chlorophylls (B1240455) (if any), the crude extract can be saponified with methanolic KOH. However, for fungi, this step may not be as critical as for plant tissues.

-

Solvent Partitioning: The pooled extract is concentrated under reduced pressure. The pigments are then transferred to a less polar solvent, such as n-hexane or diethyl ether, by liquid-liquid partitioning against a saline solution.

-

Column Chromatography: The concentrated pigment solution is loaded onto a chromatography column packed with an adsorbent like silica (B1680970) gel or alumina.[8]

-

The column is eluted with a solvent system of increasing polarity, starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent like acetone or ethyl acetate.

-

This compound, being a relatively polar carotenoid, will separate from less polar carotenes (like β-carotene). The distinct orange-red band corresponding to this compound is collected.

-

-

Final Analysis and Crystallization:

-

The purity of the collected fraction is assessed by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase, with detection via a photodiode array (PDA) detector.[1][9]

-

The identity is confirmed by UV-Visible spectrophotometry, comparing the absorption spectrum with known standards.

-

The purified this compound solution is evaporated to dryness, and the pigment can be crystallized from a solvent mixture like methylene (B1212753) chloride to yield deep violet crystals.[4]

-

Data Presentation

Quantitative data on the specific yield of this compound from C. cinnabarinus is not widely reported in recent literature. However, its physicochemical and spectroscopic properties are well-characterized.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value / Description | Reference(s) |

| Molecular Formula | C40H52O2 | [1][4] |

| Molecular Weight | 564.84 g/mol | [1][4] |

| CAS Number | 514-78-3 | [1] |

| Physical Appearance | Deep violet crystals or crystalline powder. | [4][10] |

| Solubility | Insoluble in water and ethanol; Soluble in chloroform, tetrahydrofuran, and oils. | [4][11] |

| Melting Point | Decomposes at 217°C. | [4] |

| λmax (in Acetone) | 472 nm | [12] |

| λmax (in Ethanol) | 472 nm | [12] |

| λmax (in n-Hexane) | 467 nm | [12] |

| λmax (in Cyclohexane) | 470 nm | [4] |

| λmax (in Benzene) | 472 nm | [13] |

| λmax (in Pet. Ether) | 466 nm | [1] |

Table 2: Illustrative Purification Yields from Microbial Sources

The following table provides examples of purification efficiencies from other microbial sources to serve as a benchmark for researchers.

| Source Organism | Initial Purity (Crude) | Final Purity | Recovery / Efficiency | Reference |

| Chlorella zofingiensis | 2.1% | 98.7% | 92.3% | [14] |

| Paracoccus carotinifaciens | Not specified | >98% | 55.5% (overall process) | [15] |

Conclusion

Cantharellus cinnabarinus holds a significant place in the history of carotenoid research as the original source from which this compound was isolated and identified. While modern production has shifted to other microbial systems for scalability, the fundamental principles of extraction and purification remain relevant. This guide provides the essential theoretical and practical framework for researchers aiming to isolate this compound from its native fungal source, offering detailed protocols, biosynthetic context, and key analytical data. The potent antioxidant activity of this compound continues to drive research into its applications, underscoring the importance of understanding its natural origins and chemistry.[11]

References

- 1. Microbial this compound: an orange-red keto carotenoid with potential pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Red-Hot Carotenoid: Applications, Synthesis, and Biosynthetic Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cantharellus cinnabarinus - Wikipedia [en.wikipedia.org]

- 4. This compound [drugfuture.com]

- 5. Cantharellus Cinnabarinus - Bonito Lab [canr.msu.edu]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Extraction and Purification of Highly Active Astaxanthin from Corynebacterium glutamicum Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and Identification of this compound from Micrococcus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | C40H52O2 | CID 5281227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound - Amerigo Scientific [amerigoscientific.com]

- 12. epic.awi.de [epic.awi.de]

- 13. researchgate.net [researchgate.net]

- 14. Isolation and purification of this compound from the microalga Chlorella zofingiensis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Multifaceted Biological Roles of Canthaxanthin in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Canthaxanthin, a keto-carotenoid pigment synthesized by a variety of microorganisms, exhibits a remarkable array of biological functions crucial for their survival and adaptation. Beyond its role as a pigment, this compound serves as a potent antioxidant, a modulator of cell membrane stability, and a photoprotective agent. This technical guide provides an in-depth exploration of these functions at a molecular level, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical pathways and regulatory networks. Understanding these functions is paramount for harnessing the biotechnological potential of this compound in fields ranging from aquaculture and food science to pharmaceuticals and drug development.

Core Biological Functions of this compound in Microorganisms

This compound plays a pivotal role in the physiology of various microorganisms, including bacteria, fungi, and microalgae. Its biological significance stems primarily from its unique molecular structure, which features a conjugated polyene chain and two keto groups. These features underpin its capacity to interact with and neutralize reactive oxygen species, modulate the physical properties of cellular membranes, and absorb damaging light energy.

Potent Antioxidant Activity

Microorganisms are frequently exposed to oxidative stress from both endogenous metabolic processes and external environmental factors. This compound provides a robust defense against this stress by acting as a powerful antioxidant.[1][2] Its antioxidant capabilities are attributed to its ability to quench singlet oxygen and scavenge free radicals.[1] In vitro studies have demonstrated that keto-carotenoids like this compound possess higher antioxidant and free radical scavenging capacities compared to other carotenoids such as lycopene (B16060) or β-carotene.[1]

The mechanism of antioxidant action involves the delocalized electrons of the conjugated double bond system, which can readily accept and stabilize unpaired electrons from free radicals, thus terminating damaging chain reactions. This protective effect extends to preventing lipid peroxidation, a destructive process that can compromise the integrity of cellular membranes.

Modulation of Cell Membrane Stability

The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of microbial cell membranes, where it exerts a significant influence on the membrane's physical properties.[2] Studies have shown that this compound can restrict the molecular motion of lipid molecules within both the headgroup and hydrophobic core of the membrane.[2] This leads to an increase in membrane rigidity and a decrease in fluidity, which can be advantageous under certain stress conditions. By stabilizing the membrane, this compound helps to maintain cellular integrity and function in the face of environmental challenges such as temperature fluctuations or exposure to disruptive chemical agents.

Photoprotection

In photosynthetic and other light-exposed microorganisms, this compound plays a crucial role in photoprotection.[3] It absorbs light in the blue-green region of the spectrum, shielding the cell's photosynthetic apparatus and other sensitive components from photodamage.[4] In cyanobacteria, this photoprotective mechanism is highly sophisticated and involves the Orange Carotenoid Protein (OCP).[4] Upon activation by intense blue-green light, the OCP, which binds a single molecule of a ketocarotenoid like this compound or echinenone, undergoes a conformational change. This activated form then interacts with the phycobilisome, the primary light-harvesting antenna, and dissipates excess energy as heat, thus preventing photo-oxidative damage.[4]

Gene Regulation and Signaling